molecular formula C7H4FN B1294923 3-Fluorobenzonitrile CAS No. 403-54-3

3-Fluorobenzonitrile

Cat. No. B1294923
CAS RN: 403-54-3
M. Wt: 121.11 g/mol
InChI Key: JZTPKAROPNTQQV-UHFFFAOYSA-N
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Description

3-Fluorobenzonitrile is a clear colorless to yellow liquid . It has been used in the preparation of bis (3-cyanophenoxy)phenylenes . The microwave spectrum of 3-fluorobenzonitrile has been studied .


Synthesis Analysis

The amination of 3-fluorobenzonitrile with morpholine in DMSO at 100°C has been investigated . More synthesis methods can be found on ChemicalBook .


Molecular Structure Analysis

The molecular formula of 3-Fluorobenzonitrile is C7H4FN . Its molecular weight is 121.11 . The SMILES string representation is Fc1cccc(c1)C#N .


Chemical Reactions Analysis

The microwave spectrum of 3-fluorobenzonitrile has been studied . Amination of 3-fluorobenzonitrile with morpholine in DMSO at 100°C has been investigated .


Physical And Chemical Properties Analysis

3-Fluorobenzonitrile has a boiling point of 182-183 °C/753 mmHg, a melting point of -16 °C, and a density of 1.133 g/mL at 25 °C . It has a refractive index of 1.5043 . The vapor pressure is 1.0±0.3 mmHg at 25°C .

Scientific Research Applications

Application 1: Spectroscopy Research

  • Summary of the Application : 3-Fluorobenzonitrile is used in spectroscopy research to understand the physicochemical properties of fluorinated organic compounds .
  • Methods of Application or Experimental Procedures : Two-color resonance two-photon ionization (2-color REMPI) and mass analyzed threshold ionization (MATI) spectroscopy were used to study the vibrational features of 3-Fluorobenzonitrile . The density functional theory (DFT) at the levels of RB3LYP/aug-cc-pvtz, TD-B3LYP/aug-cc-pvtz, and UB3LYP/aug-cc-pvtz were used to calculate the stable structures and vibrational frequencies .
  • Results or Outcomes : The precise excitation energy (band origin) and adiabatic ionization energy were determined to be 35,989 ± 2 cm −1 and 78,873 ± 5 cm −1 for 3-Fluorobenzonitrile, respectively . The observed vibrational features in S1 and D0 states were assigned according to the simulated spectra and the comparison with structurally similar molecules .

Application 2: Synthesis of Bis (3-cyanophenoxy)phenylenes

  • Summary of the Application : 3-Fluorobenzonitrile is used in the preparation of bis (3-cyanophenoxy)phenylenes .
  • Methods of Application or Experimental Procedures : The specific experimental procedures for this application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 3: Amination

  • Summary of the Application : 3-Fluorobenzonitrile is used in amination reactions .
  • Methods of Application or Experimental Procedures : Amination of 3-Fluorobenzonitrile with morpholine is carried out in DMSO at 100°C .
  • Results or Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 4: Microwave Spectrum Study

  • Summary of the Application : The microwave spectrum of 3-Fluorobenzonitrile has been studied .
  • Methods of Application or Experimental Procedures : The specific experimental procedures for this application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 5: Meta-Amination

  • Summary of the Application : 3-Fluorobenzonitrile is used in meta-amination reactions .
  • Methods of Application or Experimental Procedures : The specific experimental procedures for this application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes for this application are not provided in the source .

Application 6: Preparation of Fine Chemical Intermediates

  • Summary of the Application : 3-Fluorobenzonitrile is used in the preparation of fine chemical intermediates .
  • Methods of Application or Experimental Procedures : The specific experimental procedures for this application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes for this application are not provided in the source .

Safety And Hazards

3-Fluorobenzonitrile is classified as a combustible liquid. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers One relevant paper is “Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations” which provides a deeper understanding of the physicochemical properties of fluorinated organic compounds .

properties

IUPAC Name

3-fluorobenzonitrile
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InChI

InChI=1S/C7H4FN/c8-7-3-1-2-6(4-7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTPKAROPNTQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059954
Record name Benzonitrile, 3-fluoro-
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Molecular Weight

121.11 g/mol
Source PubChem
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Product Name

3-Fluorobenzonitrile

CAS RN

403-54-3
Record name 3-Fluorobenzonitrile
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Record name 3-Fluorobenzonitrile
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Record name Benzonitrile, 3-fluoro-
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Record name 3-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

The concentration of the aqueous ammonia is preferably from 25 to 40%. It is used usually in an amount of from 10 to 40 moles, preferably from 20 to 30 moles, per mole of the 5-fluorobenzotrichloride. The reaction temperature is preferably from 90° to 120° C., and the reaction time is preferably form 5 to 20 hours. After completion of the reaction, the ammonia is recovered, and then the mixture is filtered. The filtrate is distilled to obtain the desired 5-fluorobenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
315
Citations
RY Peshkov, C Wang, EV Panteleeva… - The Journal of …, 2018 - ACS Publications
… In the case of 3-fluorobenzonitrile 4n, no phenylation occurred, and the reaction mixture contained mainly benzonitriles 3 and 4n (46% and 31%), a small amount (∼5%) of benzamides, …
Number of citations: 6 pubs.acs.org
S Li, Y Zhao, Y Jiao, J Zhao, C Li, S Jia - Molecules, 2023 - mdpi.com
… 2-fluorobenzonitrile and 3-fluorobenzonitrile are important … of 2-fluorobenzonitrile and 3-fluorobenzonitrile. The precise … ± 5 cm −1 for 3-fluorobenzonitrile, respectively. The density …
Number of citations: 2 www.mdpi.com
RH Szumigala, PN Devine, DR Gauthier… - The Journal of …, 2004 - ACS Publications
… multi-kilogram quantities of 2-bromo-3-fluorobenzonitrile (3) as an intermediate. Herein, we describe a practical and facile synthesis of 3 (Scheme 1) from 3-fluorobenzonitrile (1) via the …
Number of citations: 76 pubs.acs.org
S Lachaize, DC Gallegos, JJ Antonio, AC Atesin… - …, 2023 - ACS Publications
… The optimized structures of all four possible TS structures with 3-fluorobenzonitrile are shown in Figure SI2 and the optimized structures of TSc12–TSe12 and TS12 are shown in Figure …
Number of citations: 1 pubs.acs.org
KJ Houser - 1972 - krex.k-state.edu
… The compound reduced near cathodic background Ep,e = -2.86 V) is apparently a decomposition product formed by reduction of 3-fluorobenzonitrile at the potential of the first cathodic …
Number of citations: 0 krex.k-state.edu
H Suzuki, Y Kimura - Journal of fluorine chemistry, 1991 - Elsevier
… and 4-chloro-3-fluorobenzonitrile (4,3-CFBN) … 4-Chloro-3-fluorobenzonitrile … times of 4-chloro-3fluorobenzonitrile …
Number of citations: 40 www.sciencedirect.com
KJ Houser, DE Bartak, MD Hawley - Journal of the American …, 1973 - ACS Publications
… favorably with the value of 42 A sec‘A mol""1 cm3 obtained for the reduction of 4-methylbenzonitrile to its stable radical anion, we conclude that the reduction of 3-fluorobenzonitrile is a …
Number of citations: 70 pubs.acs.org
A Dutta, AI Jaman, DK Ghosh, RN Nandi - Journal of Molecular …, 1986 - Elsevier
… In this communication, we report an analysis of the microwave spectrum of 3-fluorobenzonitrile and propose an r. structure to reproduce the observed rotational constants. We are …
Number of citations: 14 www.sciencedirect.com
EV Tretyakov, PA Fedyushin… - The Journal of …, 2017 - ACS Publications
A 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (1) lithium derivative was found to react with perfluorobenzonitrile (2) substituting its para-fluorine atom to form 2-(4-…
Number of citations: 39 pubs.acs.org
M Onda, T Kasagi, AI Jaman - Journal of molecular structure, 2002 - Elsevier
… values of the coupling constants derived from the experiment reveal that the CN bond deviated slightly from cylindrical symmetry, similar to the CN bond of 3-fluorobenzonitrile. …
Number of citations: 4 www.sciencedirect.com

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